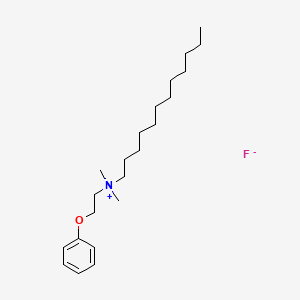
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride typically involves the quaternization of N,N-dimethyl-N-(2-phenoxyethyl)dodecan-1-amine with a fluoride source. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in biological studies.
Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mecanismo De Acción
The antimicrobial action of N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with essential cellular processes, further inhibiting microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Domiphen bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride stands out due to its specific structural features, which confer unique antimicrobial properties and make it particularly effective against a broad spectrum of microorganisms. Its fluoride ion also contributes to its distinct chemical reactivity compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
95034-20-1 |
|---|---|
Fórmula molecular |
C22H40FNO |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;fluoride |
InChI |
InChI=1S/C22H40NO.FH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZGJHQMAZUWTUFE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















